2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-phenyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-2-18(17-8-4-3-5-9-17)21(27)24-12-14-25(15-13-24)22(28)19-16-23-26-11-7-6-10-20(19)26/h3-5,8-9,16,18H,2,6-7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMODTDHVYYWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core.
Attachment of the Piperazine Moiety: The core structure is then reacted with piperazine derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the piperazinyl intermediate.
Final Coupling with Phenylbutanone: The piperazinyl intermediate is then coupled with 2-phenylbutanone under conditions that may involve catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as Pd/C or sodium borohydride (NaBH₄) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: Pd/C, NaBH₄, LiAlH₄
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one is a complex organic compound with significant potential in medicinal chemistry and pharmacology. Its structure incorporates a piperazine moiety and a tetrahydropyrazolo-pyridine derivative, which may contribute to its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyridine have demonstrated significant activity against liver and colon cancer cells. A study reported that certain analogs showed lower IC50 values than standard chemotherapeutics, suggesting their potential as effective anticancer agents .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HUH7 (Liver) | 15 | |
| Compound B | HCT116 (Colon) | 10 | |
| Compound C | MCF7 (Breast) | 12 |
Neuropharmacological Effects
The piperazine component in this compound is known for its interactions with neurotransmitter systems. Compounds related to this compound have been studied for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. This dual inhibition is crucial for enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer's .
Antimicrobial Properties
Similar compounds have shown promising antimicrobial activity, inhibiting the growth of various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes and interfering with metabolic pathways. This suggests that the compound may be explored further for its potential use in treating infections .
Case Study: Synthesis and Evaluation
A study focused on synthesizing derivatives of pyrazolo[1,5-a]pyridine highlighted the efficient preparation methods that yielded high-purity products. The synthesized compounds were evaluated for their biological activities, confirming their potential as therapeutic agents due to favorable pharmacokinetic profiles .
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on related compounds to determine the influence of structural modifications on biological activity. This analysis revealed that specific substitutions on the piperazine ring significantly enhanced anticancer potency and selectivity against certain cancer cell lines .
Mechanism of Action
The mechanism by which 2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Structural Analog: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
Key Features :
- Core Structure : Replaces the tetrahydropyrazolo[1,5-a]pyridine with a pyrazole ring.
- Substituents : A trifluoromethylphenyl group on the piperazine instead of the tetrahydropyrazolo-carbonyl linkage.
- Synthesis : Utilizes coupling reactions between arylpiperazines and carboxylic acid derivatives, similar to methods inferred for the target compound .
Comparison :
- Binding Interactions : The pyrazole’s planar structure may limit π-π stacking interactions compared to the partially saturated tetrahydropyrazolo system.
Tetrahydroimidazo[1,2-a]pyridine Derivatives (Compounds 1l and 2d)
Key Features :
- Core Structure : Imidazo[1,2-a]pyridine instead of pyrazolo[1,5-a]pyridine.
- Substituents: Nitrophenyl, cyano, and ester groups (e.g., 1l: diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazopyridine-5,6-dicarboxylate) .
Comparison :
- Polarity : Ester groups in 1l and 2d increase hydrophilicity, contrasting with the target compound’s ketone and amide groups, which balance lipophilicity and solubility.
Ethyl 2-Phenyl-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Key Features :
Comparison :
- Stability : The ester group is prone to hydrolysis, whereas the amide linkage in the target compound may offer greater metabolic stability.
- Bioavailability : The absence of a piperazine ring in this ester derivative likely reduces its ability to engage in hydrogen bonding or cation-π interactions critical for target binding.
Research Implications
- Target Compound Advantages : The tetrahydropyrazolo core and piperazine-carbonyl linkage likely confer balanced lipophilicity and target engagement, positioning it as a promising candidate for central nervous system (CNS) targets or kinase inhibitors.
- Limitations of Analogs : Pyrazole-based Compound 5 may lack conformational flexibility, while imidazopyridine derivatives (1l/2d) suffer from polarity-driven bioavailability challenges.
Biological Activity
2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)butan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates both aromatic and heterocyclic elements, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The compound features a piperazine ring linked to a tetrahydropyrazolo-pyridine moiety, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 380.5 g/mol |
| CAS Number | 2034586-59-7 |
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . It functions as an allosteric modulator (CpAM), influencing the conformation of the HBV core protein and thereby inhibiting HBV replication. This modulation impacts the HBV life cycle significantly.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral effects against HBV. In vitro studies demonstrated that it effectively reduces HBV DNA viral load in mouse models when administered orally. The compound's ability to inhibit viral replication positions it as a candidate for further development in antiviral therapies.
Antimicrobial and Antifungal Properties
In addition to its antiviral activity, derivatives of pyrazole compounds have shown antimicrobial and antifungal properties. For instance, studies on related pyrazole derivatives have indicated significant activity against various bacterial strains and fungi. The structural similarities suggest that this compound may exhibit comparable effects.
Anticancer Potential
Pyrazole derivatives are recognized for their anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. Preliminary studies have suggested that this compound could affect cancer cell lines by inducing apoptosis or inhibiting proliferation through specific biochemical pathways.
Study 1: Antiviral Efficacy
A study conducted on the efficacy of this compound revealed that it significantly reduced HBV replication in vitro. The mechanism was attributed to its action on the core protein's conformation.
Study 2: Antimicrobial Activity
Research on related pyrazole compounds demonstrated notable antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus. These findings highlight the potential of similar compounds in treating infections.
Study 3: Anticancer Effects
In vitro tests using breast cancer cell lines showed that pyrazole derivatives can enhance the cytotoxic effects of conventional chemotherapy agents like doxorubicin. This suggests a synergistic effect that could improve treatment outcomes in resistant cancer types.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology : Optimize reaction conditions (temperature, solvent choice, catalysts) for each synthetic step. For example, dimethylformamide (DMF) and dichloromethane (DCL) are effective solvents for coupling reactions, while palladium catalysts enhance selectivity . Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography with gradient elution .
- Key Parameters : Control reaction time to minimize side products (e.g., undesired piperazine substitutions) and validate purity via HPLC (>95%) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm the pyrazolo-pyridine and piperazine moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography resolves stereochemical ambiguities .
- Validation : Compare spectral data with structurally analogous pyrazolo[1,5-a]pyridine derivatives (e.g., 1-ethyl-7-methyl-naphthyridinone analogs) .
Q. How can researchers address challenges in isolating synthetic intermediates during preparation?
- Methodology : Employ solvent systems like ethyl acetate/hexane (3:1) for fractional crystallization. For polar intermediates, use reverse-phase HPLC with acetonitrile/water gradients .
Advanced Research Questions
Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound for kinase inhibition?
- Methodology : Synthesize analogs with modifications to the phenyl, tetrahydropyrazolo-pyridine, or piperazine groups. Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR2) using enzymatic assays .
- Data Analysis : Apply multivariate regression to correlate substituent electronic properties (Hammett constants) with IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes to ATP pockets .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodology : Standardize assays using cell lines with consistent expression levels of target proteins (e.g., HEK293T for GPCR studies). Validate discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- Case Study : If cytotoxicity varies between adherent vs. suspension cultures, assess metabolic activity via Seahorse assays to rule out hypoxia artifacts .
Q. What computational methods are suitable for predicting the binding modes of this compound with target proteins?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to study conformational flexibility in aqueous and lipid bilayer environments. Use free-energy perturbation (FEP) to quantify contributions of specific substituents (e.g., phenyl vs. trifluoromethyl groups) to binding affinity .
Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies (0.1M HCl/NaOH, 40–80°C) and monitor degradation products via LC-MS. Identify hydrolytically labile sites (e.g., piperazine-carbonyl bonds) and propose stabilization strategies (lyophilization, excipient selection) .
Q. What in vitro and ex vivo models are appropriate for assessing neuropharmacological potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
